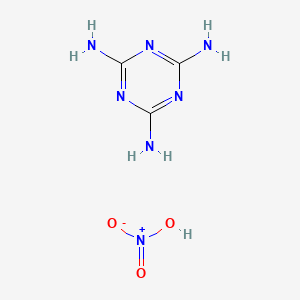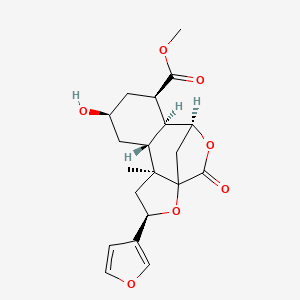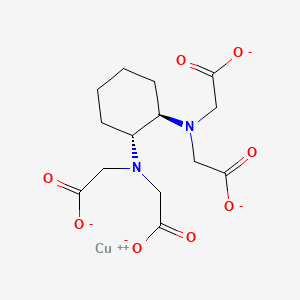
Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is a complex compound that features a central copper ion coordinated by a ligand derived from N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine]
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) typically involves the reaction of copper(II) salts with N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine] under controlled conditions. The reaction is often carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.
Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.
Wissenschaftliche Forschungsanwendungen
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Wirkmechanismus
The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: A similar ligand that forms complexes with various metal ions.
N,N’-Dimethylcyclohexane-1,2-diamine: Another ligand used in the synthesis of metal complexes.
Uniqueness
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is unique due to its specific ligand framework, which provides distinct coordination properties and reactivity compared to other similar compounds. Its ability to form stable complexes with copper and facilitate various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
19332-78-6 |
|---|---|
Molekularformel |
C14H18CuN2O8-2 |
Molekulargewicht |
405.85 g/mol |
IUPAC-Name |
copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1 |
InChI-Schlüssel |
PWAQDUQNXWQWFC-DHTOPLTISA-J |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Kanonische SMILES |
C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


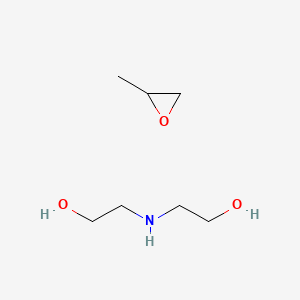
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
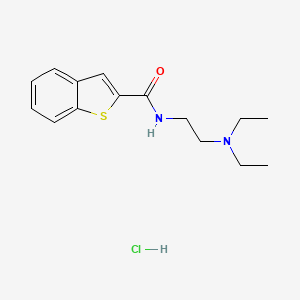
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
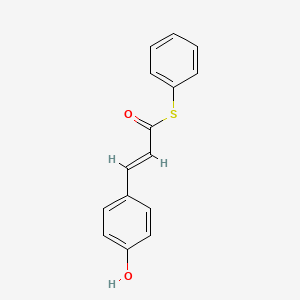
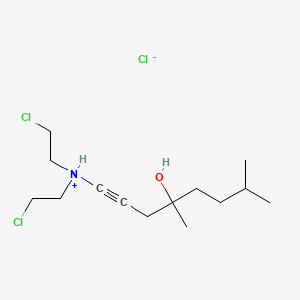
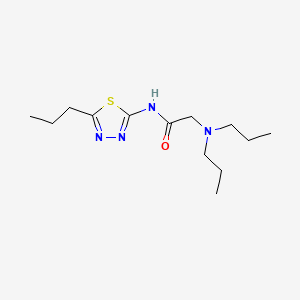
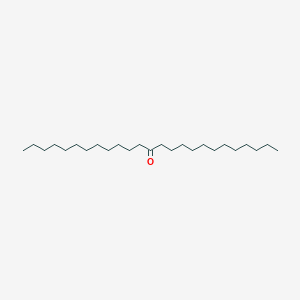
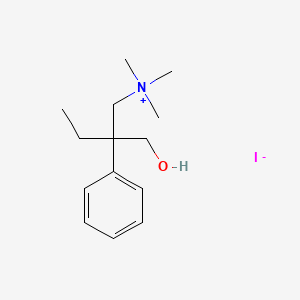
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
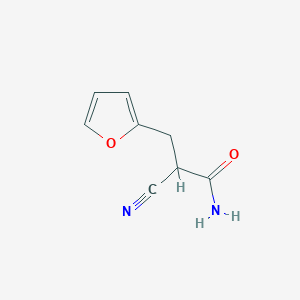
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
